Citatepine

Description

Structure

3D Structure

Properties

IUPAC Name |

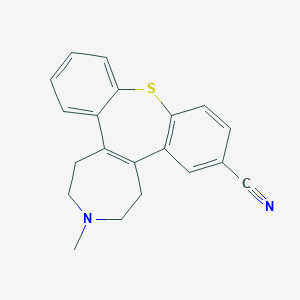

18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBTZJDOBMDLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215812 | |

| Record name | Citatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65509-66-2 | |

| Record name | Citatepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITATEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Citatepine

Established Synthetic Pathways for Citatepine Elucidation

Detailed, specific established synthetic pathways for the elucidation of this compound are not extensively documented in readily available public scientific literature. While this compound is recognized as a chemical entity nih.gov, information pertaining to its precise, step-by-step synthesis remains limited in the provided search results. Compounds with complex tetracyclic scaffolds, such as this compound, typically require multi-step syntheses involving various sophisticated organic reactions.

Exploration of this compound Analogues and Related Tetracyclic Compounds

The study of this compound often occurs in conjunction with structurally related tetracyclic compounds, including Cipazoxapine, Eresepine, and Maroxepine. These compounds share structural similarities with this compound and have been investigated for their interactions with central dopamine (B1211576) receptors.

Cipazoxapine (Savoxepin) : Known as Savoxepin mesylate, Cipazoxapine is a tetracyclic cyano-dibenzoxepino-azepine derivative. While specific synthetic routes for Cipazoxapine are not detailed, its potential availability via custom synthesis indicates established, albeit not publicly disclosed, synthetic protocols.

Eresepine (Erizepine) : Eresepine, also known as Erizepine, is another tetracyclic compound structurally related to this compound. Like Cipazoxapine, its synthesis is not explicitly outlined in the provided data.

Maroxepine : Maroxepine is consistently mentioned alongside this compound, Cipazoxapine, and Eresepine, indicating its structural and pharmacological kinship within this group of tetracyclic compounds nih.gov. Information on its specific synthesis is not readily available, nor is a direct PubChem CID.

The synthesis of related tetracyclic systems, such as dibenzo[b,f]oxepines (which Maroxepine is a derivative of), often involves complex cyclization reactions. For instance, approaches include cascade reactions utilizing intermolecular nucleophilic aromatic substitution followed by intramolecular Knoevenagel condensation, or intramolecular SNAr and McMurry reactions to construct the core scaffold.

Advanced Synthetic Chemistry Approaches Applicable to this compound Scaffolds

The synthesis of complex tetracyclic compounds like this compound can benefit from advanced synthetic chemistry approaches, particularly those involving precise carbon-carbon (C-C) bond manipulation and strategic functionalization. These methodologies are crucial for building intricate molecular architectures and introducing specific functionalities.

Key advanced synthetic strategies applicable to tetracyclic scaffolds include:

C-C Bond Formation: The construction of C-C bonds is fundamental in organic synthesis, enabling the elaboration and extension of carbon frameworks. Recent advancements include transition-metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, which are effective for forming C-C bonds in complex molecules. Lewis acid-catalyzed diastereoselective C-C bond insertion reactions have also been developed, allowing for the elongation of benzylic halides and the formation of quaternary centers.

C-H Functionalization: Direct C-H functionalization, particularly transition-metal-catalyzed C-H activation, offers an atom- and step-economical strategy for constructing functionalized heterocyclic compounds, including those with nitrogen-containing rings relevant to this compound's scaffold. This approach can involve oxidative C-H bond functionalization and ring expansion, as seen in the copper(I)-catalyzed synthesis of dibenzoxepines and dibenzazepines using diazomethanes.

Ring Expansion and Cycloaddition Reactions: Ring expansion strategies can be employed to access larger ring systems from smaller, more readily available precursors. For example, consecutive ring expansion and contraction reactions have been used to synthesize tetrahydroisoquinolines and tetrahydrobenzazepines, which are related heterocyclic structures. Additionally, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, are powerful C-C bond forming methods for constructing polycyclic systems, as demonstrated in the synthesis of certain chlorinated tetracyclic compounds.

These advanced approaches provide versatile tools for the precise assembly and modification of complex tetracyclic scaffolds, offering pathways for the synthesis of this compound and its derivatives.

Stereochemical Considerations in this compound Synthesis and Derivatives

Stereochemical control is a critical aspect in the synthesis of complex organic molecules, especially those with multiple chiral centers, which are tetrahedral carbon atoms bonded to four different groups. Given the intricate tetracyclic structure of this compound, it is highly probable that it possesses one or more chiral centers, necessitating careful consideration of stereochemistry during its synthesis and the preparation of its derivatives.

The challenges in achieving stereochemical purity are significant, as variations in reaction yield or the degree of stereopurity can occur. Strategies for stereoselective synthesis aim to favor the predominant or exclusive formation of one stereoisomer over others. This is particularly important for pharmaceutical compounds, where different stereoisomers can exhibit distinct biological activities.

For tetracyclic compounds, maintaining stereochemical integrity throughout multi-step synthetic sequences is crucial. For instance, in the synthesis of enantiomerically pure mirtazapine, a tetracyclic benzazepine, challenges in retaining optical purity during ring closure steps have been noted, highlighting the need for specific reaction conditions or the use of optically active precursors. While specific stereochemical details for this compound are not available, the general principles of diastereoselectivity and enantioselectivity, achieved through methods like controlling transition states, using chiral catalysts, or employing chiral auxiliaries, would be paramount in any controlled synthesis of this compound or its stereoisomeric derivatives.

Molecular Pharmacology and Receptor Interaction Studies of Citatepine

Characterization of Dopamine (B1211576) Receptor Binding

Dopamine receptors are G protein-coupled receptors (GPCRs) broadly distributed throughout the brain, playing crucial roles in motor functions, motivation, cognition, and emotional processes. They are categorized into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. globalauthorid.commdpi.compharmacologycanada.orgacnp.org The D1-like receptors typically stimulate adenylyl cyclase, while D2-like receptors inhibit it. pharmacologycanada.orgacnp.org

Citatepine's interactions with central dopamine receptors have been investigated, particularly through in vivo studies utilizing [3H]spiperone binding. globalauthorid.comscispace.comscispace.com [3H]Spiperone is a commonly used radioligand for studying D2-like dopamine receptors, including D2 and D3 subtypes, and also has affinity for 5-HT2A serotonin (B10506) receptors. nih.govmdpi.comnih.gov

The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptor sites are occupied at equilibrium, serving as a measure of the ligand's binding affinity. A smaller Kd value indicates a higher affinity of the ligand for its receptor. researchgate.netnih.govethernet.edu.etwikipedia.org Radioligand binding assays, such as those employing [3H]spiperone, are fundamental for determining these constants. globalauthorid.comnih.govnih.govethernet.edu.etnih.gov

While this compound has been studied in the context of in vivo [3H]spiperone binding to central dopamine receptors globalauthorid.comscispace.comscispace.com, specific quantitative data, such as its precise Kd values for individual dopamine receptor subtypes (D1, D2, D3, D4, D5), were not explicitly detailed in the available search results.

Saturation binding experiments involve varying the concentration of a radioligand to measure binding at equilibrium, allowing for the determination of both Kd and Bmax. nih.govmdpi.comethernet.edu.etwikipedia.org Bmax represents the maximum number of binding sites and provides an estimate of the total receptor population. researchgate.netnih.govethernet.edu.et Ligand selectivity refers to the preference of a compound for one receptor type over others. ethernet.edu.et

Although this compound's interaction with dopamine receptors has been noted in studies involving [3H]spiperone globalauthorid.comscispace.comscispace.com, the specific Bmax values or detailed analyses of this compound's ligand selectivity across dopamine receptor subtypes were not found in the provided information.

Competitive binding assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a known radioligand from its receptor. pharmacologycanada.orgscispace.comethernet.edu.et This method helps establish the relative potency of a compound compared to endogenous neurotransmitters, like dopamine, and other reference compounds. nih.gov

Studies have indicated that this compound's interactions with central dopamine receptors involve effects on in vivo [3H]spiperone binding globalauthorid.comscispace.comscispace.com. However, detailed competitive binding profiles, including Ki values for this compound against endogenous dopamine or specific reference compounds at various dopamine receptor subtypes, were not provided in the available search results.

Dopamine receptors exhibit distinct distributions and functions across brain regions. For instance, D1 and D2 receptors are prevalent in the nigrostriatal and mesocorticolimbic pathways, while D3 and D4 receptors are more selectively associated with the limbic brain, including regions like the hippocampus. mdpi.com The hippocampus contains both D1-like (D1 and D5) and D2-like (D2, D3, D4) dopamine receptors, which modulate synaptic plasticity and cognitive functions.

While the involvement of this compound in central dopamine receptor interactions has been studied globalauthorid.comscispace.comscispace.com, specific quantitative data on its selectivity for particular dopamine receptor subtypes, especially within the hippocampus, were not available in the provided literature.

Interaction with Non-Dopaminergic Neurotransmitter Systems

Serotonin (5-HT) receptors are a diverse family of GPCRs involved in a wide range of physiological functions, including mood, cognition, and appetite. acnp.org The 5-HT2 receptor family, particularly the 5-HT2A subtype, is known for its role in modulating central nervous system functions and is a target for many antipsychotic drugs. mdpi.com [3H]Spiperone, in addition to its affinity for D2-like dopamine receptors, also binds to 5-HT2A serotonin receptors. nih.govmdpi.com

Research has indicated that this compound's actions involve interactions with central dopamine receptors, and some antipsychotics with selective dopamine receptor blockade also interact with 5-HT2 receptors. scispace.com However, specific binding and functional profiles, such as Kd or Ki values for this compound at serotonin receptors (e.g., 5-HT2), were not found in the provided search results.

Summary of Data Availability: Due to the absence of specific quantitative data (Kd, Bmax, Ki values) for this compound's binding affinities and competitive profiles at dopamine and serotonin receptors in the provided search results, detailed data tables cannot be generated. The information available indicates that studies involving this compound and its interaction with these receptor systems have been conducted, particularly using in vivo [3H]spiperone binding, but the numerical results for this compound itself were not found.

Interaction with Histamine (B1213489) Receptors

Histamine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of histamine. These receptors include H1, H2, H3, and H4 subtypes, each coupled to distinct intracellular signaling pathways. The H1 receptor, for instance, primarily couples to Gq/11 proteins, leading to the stimulation of phospholipase C. The H2 receptor interacts with Gs proteins to activate adenylyl cyclase, while the H3 and H4 receptors typically couple to Gi proteins, resulting in the inhibition of adenylyl cyclase and the stimulation of MAPK pathways. jbclinpharm.org

While this compound is known to exhibit a broader receptor interaction profile as an antipsychotic agent wikipedia.org, specific quantitative data, such as binding affinities (Ki or IC50 values), detailing its direct interaction with histamine receptor subtypes (H1, H2, H3, or H4) were not explicitly detailed in the available search results. However, the modulation of histamine receptors, particularly H1, is a common characteristic of some compounds with central nervous system activity. selleckchem.com

Characterization of Alpha-Adrenergic Receptor Modulation

This compound has been characterized for its interaction with alpha-adrenergic receptors. Alpha-1 adrenergic receptors are Gq-coupled GPCRs. Their activation leads to the stimulation of phospholipase C, which in turn increases the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to various cellular responses, such as smooth muscle contraction. selleckchem.commybiosource.com

Research findings indicate that this compound interacts with alpha-1 adrenergic receptors. A study examining the interactions of this compound, along with Cipazoxapine, Eresepine, and Maroxepine, with central dopamine receptors also reported its affinity for alpha-1 adrenergic receptors. assay.works

Table 1: this compound's Interaction with Alpha-1 Adrenergic Receptors

| Receptor Type | IC50 (µM) |

| Alpha-1 Adrenergic | 4.4 assay.works |

Assessment of Cholinergic Receptor Interactions

Cholinergic receptors are crucial for neurotransmission and are broadly categorized into nicotinic and muscarinic subtypes, both of which are activated by acetylcholine (B1216132). Muscarinic receptors are GPCRs that mediate a wide range of physiological responses, including effects on heart rate, gastrointestinal motility, and glandular secretions. Nicotinic receptors, in contrast, are ligand-gated ion channels that, upon activation, lead to rapid changes in ion permeability and subsequent cellular depolarization. rsc.orgkcasbio.com

This compound has been identified as a modulator of muscarinic acetylcholine receptors. msdmanuals.comaccelevirdx.com This indicates its capacity to influence cholinergic signaling pathways. However, specific quantitative binding data (e.g., Ki or IC50 values) for this compound's interaction with either muscarinic or nicotinic receptor subtypes were not found in the provided search results.

In Vitro Functional Assays and Cellular Mechanisms

In vitro functional assays are essential tools in pharmacology to evaluate the impact of compounds on cellular functionality, elucidate their mechanisms of action, and assess specific biological responses. These assays measure various cellular activities, including receptor activation, downstream signal transduction, and pharmacodynamic responses in defined model systems. kcasbio.comaccelevirdx.com

Receptor Activation and Downstream Signal Transduction Pathways (e.g., GPCRs, second messengers)

This compound exhibits dual activity at dopamine D2 and serotonin 5-HT2A receptors. wikipedia.org These are both prominent G protein-coupled receptors (GPCRs), and their activation by ligands like this compound initiates specific intracellular signaling cascades involving second messengers.

Dopamine D2 Receptors: D2 receptors are primarily coupled to the Gαi/o subtype of G proteins. Upon activation, the Gαi/o subunit dissociates and inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP, a crucial second messenger, in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. nih.govwikipedia.orgwikipedia.orgrndsystems.com

Serotonin 5-HT2A Receptors: The 5-HT2A receptor is predominantly coupled to the Gq/G11 signaling pathway. Agonist binding to the 5-HT2A receptor triggers the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 subsequently mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of phosphorylation events and various cellular responses. wikipedia.orgnih.govfrontiersin.orgreprocell.com

This compound's interaction with these receptors implies its ability to modulate these specific second messenger pathways, thereby influencing a range of cellular functions regulated by dopaminergic and serotonergic systems.

Cellular Pharmacodynamic Responses in Defined Model Systems

Cellular pharmacodynamic responses refer to the measurable effects of a compound on biological systems at the cellular level. These responses provide insights into the functional consequences of drug-receptor interactions. In vitro models, including cell lines and co-culture systems, are widely employed to assess these responses due to their flexibility and cost-effectiveness compared to in vivo studies. crownbio.comconceptlifesciences.com

For this compound, its known activity as an antipsychotic and its modulation of dopamine and serotonin receptors suggest specific cellular pharmacodynamic responses. For instance, this compound has been shown to influence the release and uptake of dopamine, which are direct cellular responses related to its mechanism of action. wikipedia.org Beyond this, its D2 receptor antagonism would typically lead to changes in adenyl cyclase activity and cAMP levels within target cells, while its 5-HT2A receptor activity would induce alterations in intracellular calcium and protein kinase C signaling. While detailed experimental data tables for specific cellular responses of this compound in defined model systems (e.g., changes in ion flux, gene expression, or cell proliferation directly linked to this compound's D2/5-HT2A activity in a specific cell line) were not found in the provided search results, such assays are standard for characterizing compounds with these receptor profiles. Functional assays can measure various cellular functionalities, including the secretion of immune mediators, cell proliferation, and cytotoxicity. kcasbio.comaccelevirdx.comucl.ac.be

High-Throughput Screening Methodologies for this compound Pharmacological Profiling

High-throughput screening (HTS) is a widely adopted methodology in drug discovery that enables the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. ucl.ac.beyoutube.comdewpointx.com This approach is instrumental in identifying "hits" or "leads" – compounds that interact with a target in a desired manner – for further in-depth pharmacological characterization. assay.worksyoutube.com

The pharmacological profiling of compounds like this compound, which exhibits a broad receptor interaction profile, would typically involve HTS methodologies. Key aspects of HTS include:

Sample and Compound Library Preparation: Large collections of compounds are prepared in arrayed formats, often using microplates with hundreds or thousands of wells. ucl.ac.be

Automated Assay Execution: Robotics and liquid handling devices are employed to ensure precise and rapid execution of biochemical or cell-based assays. This automation minimizes human error and significantly accelerates the screening process. youtube.comdewpointx.comnih.gov

Data Acquisition and Analysis: Specialized detectors, such as plate readers, capture the assay results, which are then processed and analyzed using dedicated software to identify potential active compounds and filter out false positives or negatives. ucl.ac.beyoutube.com

HTS is particularly useful for assessing pharmacological targets and profiling agonists and antagonists for various receptors, including GPCRs and enzymes. youtube.com Given this compound's multi-receptor activity, it is highly probable that its pharmacological profile, including its interactions with D2, 5-HT2A, and alpha-1 adrenergic receptors, was extensively characterized using such high-throughput screening approaches to understand its "broader receptor interaction" wikipedia.org. Phenotypic screening, which assesses the effect of compounds on cellular phenotypes, and cytotoxicity profiling are also common HTS applications. nih.gov

Preclinical Pharmacological Investigations of Citatepine

Neurobiochemical Effects in Animal Models

Antipsychotic compounds that act as dopamine (B1211576) receptor antagonists, such as Citatepine, are known to produce characteristic changes in dopamine (DA) metabolism. Blockade of postsynaptic dopamine D2 receptors leads to a compensatory increase in the firing rate of dopaminergic neurons and, consequently, an acceleration of dopamine synthesis and turnover. nih.gov This increased turnover is biochemically measured by quantifying the concentration of dopamine's primary metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govfrontiersin.org

In preclinical studies involving rats, administration of potent D2 antagonists consistently elevates DOPAC and HVA levels in brain regions rich in dopaminergic terminals, such as the striatum and mesolimbic areas like the olfactory tubercle. nih.govnih.gov This effect is a robust and reliable indicator of the drug's engagement with and blockade of dopamine receptors in vivo. Therefore, this compound is expected to produce a dose-dependent increase in these metabolites in said regions.

Table 1: Expected Effects of this compound on Dopamine Metabolites in Rat Brain Regions This table illustrates the typical findings for a potent dopamine D2 antagonist.

| Brain Region | Dopamine Metabolite | Expected Effect of this compound |

|---|---|---|

| Striatum | DOPAC | Increased |

| Striatum | HVA | Increased |

| Olfactory Tubercle | DOPAC | Increased |

The primary mechanism of this compound is understood to be the blockade of dopamine receptors. This action has significant downstream consequences for neurotransmitter release. Dopaminergic neurons possess presynaptic D2 autoreceptors that function as a negative feedback mechanism; when stimulated by dopamine in the synapse, they inhibit further dopamine synthesis and release. nih.gov By antagonizing these autoreceptors, compounds like this compound disinhibit the neuron, leading to an increase in dopamine release into the synaptic cleft.

Synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD), refers to the ability of synapses to strengthen or weaken over time and is considered a fundamental mechanism for learning and memory. nih.gov Dopamine plays a crucial modulatory role in synaptic plasticity, particularly in the hippocampus and prefrontal cortex. frontiersin.orgmdpi.com While specific experimental data on this compound's direct impact on LTP or LTD in preclinical brain circuits is not detailed in the available literature, its potent effects on dopamine signaling strongly imply an indirect influence. By altering the dopaminergic tone in key brain circuits, a D2 antagonist like this compound would be expected to modulate the threshold or magnitude of synaptic plasticity, an area of ongoing research for understanding the long-term cognitive effects of antipsychotic agents.

Behavioral Pharmacology Studies in Preclinical Models

A cornerstone of in vivo testing for antipsychotic potential involves challenging animals with a direct dopamine receptor agonist, such as apomorphine (B128758) (APO), and measuring the ability of a test compound to block the resulting behaviors. cpn.or.krnih.gov Apomorphine reliably induces stereotyped behaviors (e.g., compulsive sniffing, licking, and gnawing) in rats and a characteristic climbing behavior in mice by stimulating postsynaptic dopamine receptors, particularly in the striatal and mesolimbic systems. nih.govnih.gov

The antagonism of these apomorphine-induced behaviors is a classic and predictive screen for the antidopaminergic activity of neuroleptic drugs. nih.govresearchgate.net Potent D2 receptor antagonists dose-dependently inhibit both stereotypy in rats and climbing in mice. nih.gov It is therefore a standard preclinical expectation that this compound would be highly effective in these models, providing functional evidence of its in vivo dopamine receptor blockade.

Table 2: Expected Antidopaminergic Profile of this compound in Behavioral Models This table illustrates the standard evaluation and expected outcome for a dopamine D2 antagonist.

| Animal Model | Agonist-Induced Behavior | Expected Effect of this compound |

|---|---|---|

| Rat | Apomorphine-Induced Stereotypy | Potent Antagonism |

While antagonism of dopamine pathways in the mesolimbic system is associated with antipsychotic efficacy, potent blockade of D2 receptors in the nigrostriatal pathway can lead to motor side effects. frontiersin.org A primary preclinical measure for this is the catalepsy test in rats. nih.gov Catalepsy is a state of motor immobility where the animal fails to correct an externally imposed, awkward posture. frontiersin.orgnih.gov This test is highly sensitive to compounds that block D2 receptors in the striatum, like the classic antipsychotic haloperidol (B65202). researchgate.netresearchgate.net

In addition to inducing catalepsy, potent D2 antagonists typically cause a dose-dependent reduction in spontaneous locomotor activity in rodents. nih.gov Evaluating a compound like this compound for its potential to induce catalepsy and suppress motor activity is a critical step in characterizing its neurological profile and predicting a potential for extrapyramidal side effects.

Application of Psychopharmacological Paradigms to Elucidate Central Nervous System Effects

Due to a lack of publicly available preclinical data specific to this compound, this section will outline the established psychopharmacological paradigms typically employed to characterize the central nervous system (CNS) effects of novel compounds with potential antipsychotic properties, such as those belonging to the dibenzothiepine class. These models are crucial in predicting therapeutic efficacy and potential side effects.

Behavioral Models for Antipsychotic-like Activity:

Apomorphine-Induced Stereotypy: Apomorphine, a potent dopamine receptor agonist, induces stereotypic behaviors in rodents, such as sniffing, licking, and gnawing. nih.govnih.gov These behaviors are considered analogous to the positive symptoms of psychosis. The ability of a test compound to inhibit or reduce the intensity of apomorphine-induced stereotypy is a strong indicator of dopamine D2 receptor blockade, a primary mechanism of action for many antipsychotic drugs. nih.gov Efficacy in this model suggests potential antipsychotic effects.

Table 1: Hypothetical Results of this compound in an Apomorphine-Induced Stereotypy Test in Rats

| Treatment Group | Stereotypy Score (Mean ± SEM) | % Inhibition |

| Vehicle + Saline | 0.5 ± 0.2 | - |

| Vehicle + Apomorphine | 3.8 ± 0.4 | 0% |

| This compound (1 mg/kg) + Apomorphine | 2.5 ± 0.5 | 34.2% |

| This compound (5 mg/kg) + Apomorphine | 1.2 ± 0.3 | 68.4% |

| Haloperidol (0.5 mg/kg) + Apomorphine | 0.8 ± 0.2 | 78.9% |

Catalepsy Test: This test is widely used to predict the likelihood of a compound inducing extrapyramidal side effects (EPS), which are motor-related adverse effects common with typical antipsychotics. nih.govnih.gov Catalepsy in rodents is characterized by an inability to correct an externally imposed posture. nih.govmeliordiscovery.com The induction of catalepsy by a test compound suggests a strong blockade of dopamine D2 receptors in the nigrostriatal pathway, which is associated with EPS in humans. Atypical antipsychotics generally exhibit a lower propensity to induce catalepsy compared to typical agents. scielo.br

Table 2: Hypothetical Cataleptic Response to this compound in a Rat Model

| Treatment Group | Latency to Descend (seconds, Mean ± SEM) |

| Vehicle | 5.2 ± 1.3 |

| This compound (1 mg/kg) | 15.8 ± 4.5 |

| This compound (5 mg/kg) | 45.3 ± 8.2 |

| Haloperidol (1 mg/kg) | 110.7 ± 12.1 |

Models for Assessing Effects on Negative and Cognitive Symptoms:

Forced Swim Test (FST): Originally developed as a screen for antidepressant medications, the FST is also used to evaluate the potential of antipsychotics to address negative symptoms like avolition and anhedonia. nih.govumw.edu.plunderstandinganimalresearch.org.ukyoutube.com In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like or motivating effect. umw.edu.plunderstandinganimalresearch.org.uknih.gov Some atypical antipsychotics have shown efficacy in this model.

Table 3: Hypothetical Effects of this compound in the Mouse Forced Swim Test

| Treatment Group | Immobility Time (seconds, Mean ± SEM) |

| Vehicle | 185.4 ± 15.2 |

| This compound (5 mg/kg) | 142.1 ± 12.8 |

| This compound (10 mg/kg) | 110.6 ± 10.5 |

| Imipramine (20 mg/kg) | 95.3 ± 9.7 |

General CNS Depressant Activity:

Open Field Test: This paradigm assesses general locomotor activity and exploratory behavior. nih.govbanglajol.infonih.gov A significant reduction in movement and exploration can indicate a CNS depressant or sedative effect, which is a common property of many psychotropic medications. nih.govbanglajol.infospringermedizin.de This test helps to differentiate between a specific antipsychotic-like effect and a general sedative effect that might confound the results of other behavioral tests.

Table 4: Hypothetical Locomotor Activity in an Open Field Test Following this compound Administration

| Treatment Group | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | 3500 ± 250 |

| This compound (1 mg/kg) | 3100 ± 210 |

| This compound (5 mg/kg) | 2200 ± 180 |

| Diazepam (2 mg/kg) | 1500 ± 150 |

Computational and Theoretical Approaches in Citatepine Research

Molecular Modeling of Citatepine-Receptor Interactions

Molecular modeling techniques are fundamental to understanding how small molecules, like this compound, interact with biological macromolecules, such as receptors. These methods provide insights into binding mechanisms and the structural determinants of affinity.

Ligand Docking and Molecular Dynamics Simulations for Binding Site Elucidation

Ligand docking is a computational method used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a protein receptor, forming a stable complex mdpi.com. It aims to predict the binding pose and affinity by evaluating various possible orientations and conformations of the ligand within the receptor's binding pocket nih.gov. This process is crucial for identifying potential binding sites and understanding the initial interactions that drive ligand binding rsc.orgplos.org.

Molecular dynamics (MD) simulations extend docking by providing a time-dependent view of the molecular system, allowing researchers to observe the dynamic behavior of the ligand-receptor complex rsc.org. MD simulations calculate the solutions to Newton's equations of motion for atoms, revealing conformational changes, flexibility, and the stability of interactions over time plos.org. This dynamic perspective can clarify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that are crucial for ligand binding and receptor activation chalcogen.romdpi.com. The integration of docking and MD simulations helps to thoroughly assess binding modes and elucidate cryptic binding sites, providing a comprehensive understanding of protein-ligand interactions nih.govrsc.orgnih.govnih.gov.

Elucidation of Structure-Activity Relationships (SAR) through Computational Analysis

Structure-Activity Relationship (SAR) analysis aims to understand how modifications to a chemical structure impact its biological activity azolifesciences.comresearchgate.net. Computational SAR analysis employs various methods, including R-group analysis, matched molecular pair analysis, and activity landscape analyses, to identify structural features critical for desired properties optibrium.com. These computational approaches help to visualize the impact of variations in R-groups, fragments, or linkers on compound properties and to identify consistent patterns across chemical series optibrium.com.

Computational SAR methods can rapidly characterize and encode specific SAR information from large datasets, guiding compound optimization efforts by suggesting modifications that could improve potency or other desirable characteristics azolifesciences.com. They provide valuable insights into the relationship between structural variations and property distributions, enabling the exploration of chemical space and the identification of potential "missed opportunities" for improved compounds optibrium.com.

Despite the general utility of computational SAR analysis in medicinal chemistry, specific detailed research findings on the elucidation of this compound's structure-activity relationships through computational analysis are not publicly documented.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that establishes a mathematical relationship between the physicochemical properties and/or structural characteristics of a set of compounds and their biological activities researchgate.netnih.gov. QSAR models are developed to predict the activity of untested molecules and to provide an informative tool for understanding the mechanisms of biological activity, including drug-receptor interactions dibru.ac.inbiointerfaceresearch.com.

QSAR studies often involve selecting a dataset of compounds, calculating various molecular descriptors (e.g., constitutional, thermodynamic, steric, electronic properties), and then using statistical methods like linear regression analysis to build predictive models nih.govdibru.ac.in. These models can be 2D-QSAR (based on two-dimensional descriptors) or 3D/4D-QSAR (incorporating three-dimensional structural information and conformational flexibility) azolifesciences.comatlantis-press.comnih.gov. The goal is to obtain robust and predictive models that can guide the rational design of novel analogues with improved activity dibru.ac.inatlantis-press.com.

While QSAR is a widely used approach for optimizing lead compounds and designing new drugs, specific detailed QSAR analyses of this compound and its analogues are not readily found in the public scientific literature.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Predictive Modeling for this compound's Pharmacological Activities and Target Binding

While AI and ML are increasingly integrated into pharmaceutical research to predict activity and target binding, specific published instances of predictive modeling for this compound's pharmacological activities or target binding are not available in the public domain.

De Novo Molecular Design Principles for Novel this compound-like Compounds

De novo molecular design is a computational strategy that aims to generate entirely new chemical entities with desired properties from scratch, rather than modifying existing compounds technologynetworks.comnih.govwiley.combenevolent.com. AI, particularly generative AI models, has equipped medicinal chemistry with innovative tools for this purpose, enabling the autonomous design of novel compounds in a cost- and time-efficient manner technologynetworks.com.

These generative models learn the constitution of drug-like molecules from large datasets and can then be fine-tuned on more specific molecular features from target-focused libraries technologynetworks.com. They can produce novel chemical entities that possess features of known bioactive compounds, while also exploring new regions of the chemical space technologynetworks.comarxiv.org. The principles often involve iterative optimization against binding hypotheses to enhance potency and predictive models of drug-likeness to optimize various properties nih.gov. De novo design algorithms can be classified by the coarseness of their molecular representations (atom-based, fragment-based, or reaction-based) and can utilize methods like recurrent neural networks and reinforcement learning nih.govbenevolent.com.

Although de novo molecular design is a rapidly advancing field with significant potential for discovering novel therapeutics, specific published efforts detailing the de novo design of novel this compound-like compounds are not found in the public literature.

Citatepine Within the Broader Context of Drug Discovery and Development

Role of Citatepine in the Historical Search for Novel Neuroleptics

The historical search for novel neuroleptics, or antipsychotics, began in earnest in the mid-20th century, spurred by the serendipitous discovery of chlorpromazine's antipsychotic activity in the 1950s. Early neuroleptics, primarily phenothiazine (B1677639) derivatives and butyrophenones, were characterized by their ability to block dopamine (B1211576) D2 receptors in the brain psychiatric-drug-effects.comebi.ac.uknih.govnih.govpsychiatrypodcast.com. This mechanism led to the "dopamine hypothesis" of schizophrenia, suggesting that an excess of dopamine contributed to psychotic symptoms psychiatric-drug-effects.compsychiatrypodcast.com.

This compound emerged within this era of intense research into dopamine receptor antagonists. It was identified as an antagonist of dopamine receptors and was investigated in clinical settings for the treatment of schizophrenia ncats.io. Its pharmacological profile indicated an ability to attenuate behavioral stimulation induced by dopamine agonists, such as stereotypies in rats and climbing in mice ncats.io. A notable characteristic of this compound's action was its preferential effect on hippocampal dopamine receptors compared to those in the striatum ncats.io. Beyond its antidopaminergic activity, this compound also exhibited antihistaminergic, antiserotonergic, anticholinergic, and adrenolytic effects ncats.io.

The development of this compound was driven by the hope of achieving antipsychotic efficacy without inducing the extrapyramidal side effects (EPS) commonly associated with first-generation neuroleptics ncats.io. These motor side effects, such as Parkinsonism, dystonia, and akathisia, were a significant limitation of early antipsychotic treatments nih.gov. However, the expectation that this compound would achieve this goal was ultimately not fulfilled ncats.io. Despite its initial promise and investigation, this compound's clinical trajectory underscored the challenges in developing compounds that selectively target desired pathways without eliciting undesirable off-target effects.

Table 1: Key Pharmacological Actions of this compound

| Action Type | Specific Effect | Receptor/System Involved |

| Antidopaminergic | Attenuates dopamine-agonist induced behavioral stimulation (stereotypies, climbing) | Dopamine receptors |

| Receptor Selectivity | Preferential action on hippocampal DA receptors over striatal DA receptors | Dopamine receptors |

| Other Effects | Antihistaminergic, Antiserotonergic, Anticholinergic, Adrenolytic | Various |

Comparative Pharmacological Analysis with Historical and Contemporary Antidopaminergic Agents

Comparative pharmacological analysis is crucial in drug discovery to understand a compound's unique profile relative to existing agents and to anticipate its potential therapeutic and off-target effects nih.gov. This compound's pharmacological characteristics can be contextualized by comparing them with both historical and contemporary antidopaminergic agents.

Historically, typical antipsychotics like chlorpromazine (B137089) and haloperidol (B65202) were potent D2 dopamine receptor blockers ebi.ac.ukpsychiatrypodcast.com. Their efficacy in reducing positive symptoms of schizophrenia was largely attributed to this D2 antagonism psychiatrypodcast.com. However, their widespread D2 blockade, particularly in the striatum, was also responsible for the prevalent extrapyramidal symptoms ebi.ac.uknih.gov.

This compound, as a dopamine receptor antagonist, shares a fundamental mechanism with these historical neuroleptics ncats.io. However, its reported preferential action on hippocampal dopamine receptors, as opposed to striatal receptors, suggests a nuanced profile ncats.io. This differential receptor engagement was a key area of investigation, as it was hypothesized that such selectivity might lead to a more favorable side effect profile by minimizing striatal D2 blockade, which is implicated in EPS ebi.ac.ukncats.io.

Strategic Compound Prioritization and Lead Optimization Methodologies in Drug Discovery Pipelines

The journey of a chemical compound like this compound through a drug discovery pipeline involves rigorous strategic prioritization and lead optimization methodologies. This multi-objective process aims to identify a candidate molecule that balances potency, target selectivity, pharmacokinetics, and reduced toxicity nih.govupmbiomedicals.comuni-bonn.dedanaher.com.

The process typically begins with target identification and validation, followed by assay development and high-throughput screening (HTS) of large compound libraries nih.govupmbiomedicals.com. HTS identifies "hit" molecules that show initial activity against the target of interest nih.govupmbiomedicals.com. For a compound like this compound, which demonstrated dopamine receptor antagonism, it would have emerged from such screening efforts.

Compound Prioritization: From potentially thousands of hits, a critical "triaging" process is undertaken to select the most promising compounds for further development nih.gov. This involves:

Confirmation and Clustering: Hits are re-tested to confirm activity and then grouped into chemical series based on structural similarities nih.gov.

Initial Property Assessment: Compounds are evaluated for basic physical properties such as solubility, metabolic stability, and purity, alongside their initial biological activity upmbiomedicals.com.

Balancing Desirable Properties: The goal is to select compounds that exhibit a favorable balance of activity with minimized off-target effects upmbiomedicals.com.

Lead Optimization: Once promising lead compounds are identified, the lead optimization phase commences. This is the final stage of drug discovery, focusing on refining the chemical structures to enhance their "drug-like" properties and address any pharmacological deficiencies nih.govupmbiomedicals.comdanaher.combiobide.com. Key strategies in lead optimization include:

Medicinal Chemistry: Systematic chemical modifications are made to the lead structures to improve potency, selectivity, and stability upmbiomedicals.combiobide.com. For this compound, this would have involved modifying its structure to enhance its desired antidopaminergic activity while attempting to mitigate its broader effects or improve its therapeutic index.

Biological Testing: Modified compounds are rigorously tested in both in vitro and in vivo biological assays to characterize efficacy and likely safety profiles nih.govupmbiomedicals.comdanaher.com. This iterative synthesis and testing process helps understand how structural changes affect the compound's interaction with its biological targets uni-bonn.debiobide.com.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies evaluate how the compound is absorbed, distributed, metabolized, and excreted (ADME) and its effect on the body danaher.comiaea.org. Optimizing PK properties like metabolic stability and cellular permeability is crucial danaher.com.

Computational Methods: In silico methods, including pharmacophore studies, molecular dynamics, QSAR (Quantitative Structure-Activity Relationship), and molecular docking, are increasingly used to guide lead optimization and predict compound properties, aiding in the design and prioritization of new analog compounds nih.govuni-bonn.dedanaher.com.

Regulatory Science Perspectives on Preclinical Data Requirements for Novel Compounds

Regulatory science plays a pivotal role in the drug development process, ensuring that novel compounds undergo rigorous testing to establish their safety and efficacy before they can be evaluated in human clinical trials. Agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for preclinical assay development and data submission fda.govpacificbridgemedical.cominfinixbio.com.

Key Preclinical Data Requirements:

Good Laboratory Practices (GLP): Preclinical laboratory studies must adhere to GLP regulations (e.g., 21 CFR Part 58.1 in the US) fda.gov. These regulations set minimum basic requirements for study conduct, personnel, facilities, equipment, written protocols, operating procedures, study reports, and quality assurance oversight to ensure the reliability and integrity of the data fda.govinfinixbio.com.

Efficacy and Toxicity Data: Preclinical studies are designed to provide detailed information on dosing and toxicity levels fda.gov. This includes evaluating the basic safety and biological activity of the compound through extensive laboratory testing and animal studies pacificbridgemedical.com.

Pharmacokinetic and Pharmacodynamic Data: Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial danaher.comiaea.org. This includes identifying metabolic pathways and metabolites and understanding the compound's biodistribution profile iaea.org.

Target Engagement and Stability: For radiopharmaceuticals, and by extension, other novel compounds, preclinical studies evaluate parameters such as stability, affinity measurements, and determination of target engagement iaea.org.

Data Management and Integrity: Regulatory bodies require that data be collected and stored in compliance with regulatory requirements and industry standards. Data analysis and interpretation must use validated methods to ensure accuracy and reliability, and data traceability and reproducibility are essential infinixbio.com.

Investigational New Drug (IND) Application: Before human trials (First-in-Human clinical trials), an Investigational New Drug (IND) application must be submitted to the relevant regulatory authority (e.g., FDA in the US, NMPA in China) pacificbridgemedical.comnih.gov. This application must include all necessary preclinical data and proposed clinical trial protocols pacificbridgemedical.com. A successful IND submission demonstrates that the drug candidate has potential therapeutic benefits that outweigh its risks, justifying its progression to human trials pacificbridgemedical.com.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) develops global guidelines to promote the development and registration of safe and effective pharmaceuticals, covering a broad range of topics related to drug development infinixbio.comnih.gov. Compliance with ICH guidelines, along with GLP and GCP (Good Clinical Practice), is essential for meeting regulatory requirements and ensuring the quality and integrity of preclinical and clinical data infinixbio.com.

For compounds like this compound, the preclinical development program would have involved comprehensive studies to characterize its pharmacological effects, understand its interaction with various biological systems, and assess its preliminary safety profile. The decision to advance this compound to clinical trials would have been based on a thorough review of these preclinical data, ensuring that the compound met the stringent regulatory criteria for initiating human studies ncats.iofda.govpacificbridgemedical.com. The flexibility in preclinical program design, based on the intended use and nature of the active substance, is also recognized by regulatory bodies nih.gov.

Emerging Research Avenues and Methodological Innovations for Citatepine

Application of Advanced In Vitro Systems for Citatepine Characterization (e.g., human induced pluripotent stem cell (iPSC) models)

Traditional in vitro models, such as 2D cell cultures, often fail to replicate the intricate cellular and metabolic complexity of human hepatic tissue and the central nervous system. nih.gov This discrepancy can lead to poor prediction of a compound's efficacy and toxicity. Advanced in vitro systems, particularly those derived from human induced pluripotent stem cells (iPSCs), are emerging as invaluable tools for more accurate preclinical assessment. citeab.comcytion.com

iPSCs can be generated from somatic cells of patients and differentiated into various relevant cell types, including neurons and cardiomyocytes, creating patient-specific disease models in a dish. nih.govcytena.com These models offer the unique advantage of retaining the genetic background of the donor, allowing researchers to study how this compound might interact with specific genetic predispositions to psychiatric disorders. nih.gov For instance, iPSC-derived neurons can be used to model aspects of schizophrenia, enabling the investigation of this compound's effects on neuronal circuitry and function in a human-relevant context. cytena.com The use of small molecules to guide the differentiation of iPSCs into robust numbers of cardiomyocytes under chemically defined conditions also provides a platform to evaluate potential cardiotoxic effects, a critical consideration for many antipsychotic agents. nih.gov The development of complex 3D in vitro models, such as spheroids and organoids, further enhances the biological relevance by reconstructing the intrinsic architecture of human tissues. nih.gov

Table 1: Comparison of In Vitro Model Systems for this compound Research

| Model Type | Advantages | Limitations | Potential Application for this compound |

|---|---|---|---|

| 2D Monolayer Cultures | High-throughput, cost-effective. | Lack of physiological relevance, poor metabolic representation. nih.gov | Initial high-throughput screening for basic cytotoxicity. |

| 3D Spheroids/Organoids | Reconstructs tissue architecture, improved cell-cell interaction. nih.gov | Can be challenging to maintain consistency. nih.gov | Assessing neurotoxicity and efficacy in a more complex, tissue-like environment. |

| iPSC-Derived Cultures | Human-relevant genetics, patient-specific disease modeling. cytion.comnih.gov | Variability, genetic instability, and safety concerns. cytion.com | Characterizing mechanism of action on specific neuronal subtypes from patients with schizophrenia. |

Integration of Omics Technologies (e.g., proteomics) for Comprehensive Mechanism Elucidation of this compound

Omics technologies, which involve the large-scale analysis of biological molecules, are revolutionizing drug discovery by providing a holistic view of a compound's effects. humanspecificresearch.org For this compound, integrating proteomics—the large-scale study of proteins—can offer deep insights into its mechanism of action beyond simple receptor binding affinities. humanspecificresearch.orgnih.gov By analyzing changes in the abundance and function of proteins in response to this compound treatment, researchers can identify novel drug targets, elucidate signaling pathways, and discover biomarkers for treatment response. evotec.com

Modern proteomics can be applied on a large scale to pools of cells (bulk proteomics) or even at the level of individual cells (single-cell proteomics), providing unprecedented resolution. humanspecificresearch.org This allows for the identification of how this compound affects different cell populations within a complex tissue like the brain. humanspecificresearch.org Combining proteomics with other omics data, such as genomics and transcriptomics, in a "PanOmics" approach enables a comprehensive understanding of the molecular networks modulated by the compound, accelerating the discovery of its therapeutic mechanisms and potential adverse effects. nih.govevotec.com

Development of Novel Computational Paradigms for this compound Target Identification and Validation

Computational, or in silico, methods have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and validate new drug targets. nih.govresearchgate.net For a compound like this compound, these approaches can be used to predict its potential protein targets, a process known as target fishing. mdpi.com This is crucial for understanding its polypharmacology and identifying potential off-target effects that could lead to side effects. mdpi.com

These computational strategies are broadly categorized as ligand-based or receptor-based. mdpi.com Ligand-based methods use the chemical structure of this compound to screen for proteins with which it is likely to interact. nih.gov Receptor-based approaches, such as molecular docking, simulate the interaction of this compound with the three-dimensional structures of known proteins to predict binding affinity. nih.gov The integration of artificial intelligence and machine learning is further enhancing the predictive power of these models. nih.gov Following in silico prediction, experimental validation is essential to confirm the computationally identified targets. researchgate.netnih.gov This integrated approach of computational screening followed by experimental validation saves significant time and resources in the drug discovery pipeline. nih.govnih.gov

Table 2: Illustrative Computational Approaches for this compound Research

| Computational Method | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Simulating the binding of this compound to various neurotransmitter receptors to prioritize targets for experimental validation. |

| Virtual Screening | Computationally screens large libraries of small molecules against a target structure. nih.gov | Identifying other compounds with similar target profiles to this compound. |

| Network Pharmacology | Analyzes drug-protein and protein-disease interaction networks. nih.govnih.gov | Elucidating the broader biological pathways affected by this compound's multiple receptor interactions. |

| Homology Modeling | Constructs a 3D model of a protein target based on the structure of a related known protein. nih.gov | Creating structural models of novel or less-studied receptor subtypes to investigate potential binding of this compound. |

Future Directions in Preclinical Model Development to Enhance Translational Relevance for this compound-like Compounds

A significant challenge in developing drugs for psychiatric disorders is the poor translational relevance of many preclinical animal models. tandfonline.commdbneuro.com While these models have been valuable, they often fail to capture the full spectrum of symptoms seen in complex human conditions like schizophrenia, leading to clinical trial failures for compounds that showed promise preclinically. nih.govresearchgate.net

Future development is focused on creating models with greater predictive validity. This includes multi-model approaches that combine different experimental designs to better simulate the complexity of the human disorder. tandfonline.com For instance, using models based on neurodevelopmental insults (e.g., the MAM model) alongside pharmacologically-induced models (e.g., using PCP-like drugs) can provide a more comprehensive assessment of a compound's potential efficacy. nih.govoup.com There is also a push to establish rigorous criteria for preclinical studies to ensure they provide not only scientific justification but also translational relevance by demonstrating effects in vivo using clinically relevant treatment regimens. nih.govnih.gov Improving the bi-directional interaction between preclinical and clinical research is critical to reducing failures and increasing the success rate for developing novel therapeutics like this compound. tandfonline.com

Exploration of Unexplored Neurotransmitter Systems and Receptor Subtypes as Potential this compound Targets

The mechanisms of action for many antipsychotics are traditionally attributed to their effects on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov However, the brain utilizes a vast array of over 200 chemical messengers, and many neurotransmitter systems remain relatively unexplored as therapeutic targets. nih.govnih.gov Recent discoveries have highlighted novel systems, such as the trace amine-associated receptors (TAARs), which are related to dopamine and serotonin systems and are involved in regulating psycho-emotional states. eurekalert.org

For this compound, exploring its binding profile and functional activity at these less-characterized receptors and receptor subtypes could reveal novel mechanisms contributing to its therapeutic effects or side-effect profile. Deficiencies in various neurotransmitter systems, including cholinergic and glutamatergic pathways, are implicated in the cognitive and neuropsychiatric symptoms of disorders like schizophrenia and Alzheimer's disease. nih.govnih.gov A systematic investigation of this compound's activity across a broader range of targets, including newly identified receptors for molecules like steroids or D-aspartic acid, could open up new avenues for its therapeutic application. nih.gov

Advanced Techniques in Radioligand Development and Application for this compound Binding Studies

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity and selectivity of a compound for its target receptors. The development of novel radioligands and advanced analytical techniques continues to refine these studies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of target binding in the central nervous system. nih.gov

Developing a specific PET radioligand for this compound would enable direct visualization and measurement of its engagement with target receptors in the living brain. This process involves discovering a suitable ligand, radiolabeling it with a positron-emitting isotope, and evaluating its properties both preclinically and in humans. nih.gov Beyond PET, techniques such as Isothermal Titration Calorimetry (ITC) provide a complete thermodynamic profile of binding interactions in a single experiment, measuring not just the binding constant but also the enthalpy and entropy of the reaction without the need for labeling. Applying such advanced biophysical methods can provide a much deeper understanding of the molecular forces driving this compound's interactions with its targets. nih.govmdpi.com

Q & A

Q. Q1. What experimental design considerations are critical for synthesizing and characterizing Citatepine in vitro?

Methodological Answer:

- Synthesis Protocols : Follow reproducible methods for chemical synthesis, including reagent purity, reaction conditions (temperature, solvent ratios), and stoichiometric ratios. Document deviations rigorously .

- Characterization : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm structural identity and purity. For novel derivatives, provide full spectral data and comparative analysis with known analogs .

- Replicability : Include step-by-step protocols in supplementary materials to enable independent verification .

Q. Q2. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Design studies with controlled variables (temperature, humidity, light exposure) and use kinetic modeling to predict shelf life. Include degradation product profiling via LC-MS .

- Statistical Rigor : Apply ANOVA or mixed-effects models to analyze batch-to-batch variability. Report confidence intervals for degradation rates .

Advanced Research Questions

Q. Q3. How to resolve contradictions in reported pharmacological mechanisms of this compound across independent studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare experimental conditions (e.g., cell lines, animal models, dosing regimens) using PRISMA guidelines. Highlight confounding variables (e.g., off-target effects in kinase assays) .

- Dose-Response Reassessment : Conduct dose-ranging studies with stricter controls (e.g., siRNA knockdowns to isolate target pathways) .

Example Conflict Resolution Workflow:

Literature Review : Catalog discrepancies in EC₅₀ values or receptor binding affinities .

Experimental Replication : Reproduce key studies under standardized conditions .

Data Harmonization : Use Bayesian statistics to reconcile conflicting datasets .

Q. Q4. What methodologies are optimal for investigating this compound’s metabolite interactions in vivo?

Methodological Answer:

- Pharmacokinetic Modeling : Employ compartmental models to track parent compound and metabolites. Use radiolabeled this compound in tracer studies for mass balance .

- Multi-Omics Integration : Combine metabolomics (LC-MS/MS) with transcriptomics to identify off-target effects. Validate findings using CRISPR-Cas9 knockouts .

Q. Q5. How to address ethical challenges in preclinical studies of this compound’s neurotoxic effects?

Methodological Answer:

- 3Rs Compliance : Prioritize in silico models (e.g., molecular docking) before animal trials. Use organ-on-chip systems to reduce vertebrate use .

- Data Transparency : Share raw electrophysiology data and histopathology images in public repositories to enable independent review .

Methodological Best Practices

- Reproducibility : Archive synthetic protocols, raw spectra, and statistical code in FAIR-aligned repositories .

- Conflict of Interest : Disclose funding sources and patent filings related to this compound derivatives .

- Peer Review : Preprint submissions should undergo independent methodological validation before journal publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.